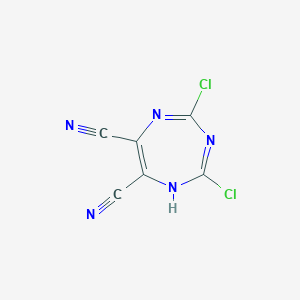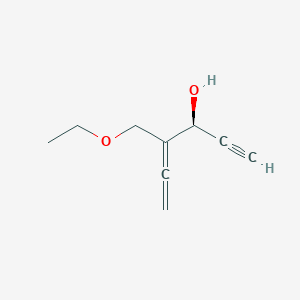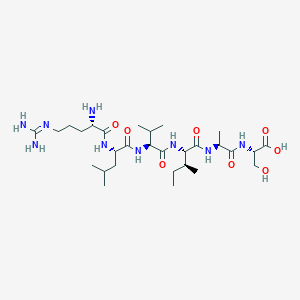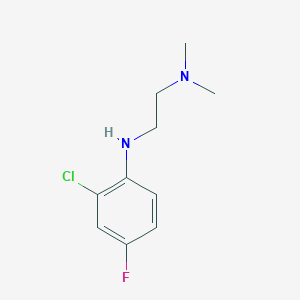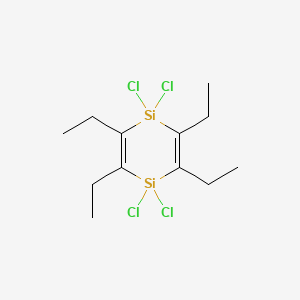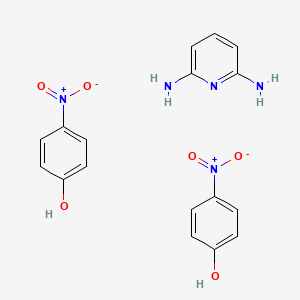![molecular formula C16H11BrN4 B14226695 7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline CAS No. 824968-85-6](/img/structure/B14226695.png)
7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline is a heterocyclic compound that features a pyrazoloisoquinoline core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline typically involves multi-step reactions starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . The process involves the coupling of a brominated isoquinoline derivative with a pyridine boronic acid under palladium catalysis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable.
化学反应分析
Types of Reactions
7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.
科学研究应用
7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
作用机制
The mechanism of action of 7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit a particular enzyme by binding to its active site.
相似化合物的比较
Similar Compounds
5-Bromo-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but different substitution pattern.
3-Methyl-5-(pyridin-3-yl)-1H-pyrazolo[4,3-c]quinoline: Lacks the bromine atom.
Uniqueness
7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
824968-85-6 |
|---|---|
分子式 |
C16H11BrN4 |
分子量 |
339.19 g/mol |
IUPAC 名称 |
7-bromo-3-methyl-5-pyridin-3-yl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C16H11BrN4/c1-9-14-16(21-20-9)12-5-4-11(17)7-13(12)15(19-14)10-3-2-6-18-8-10/h2-8H,1H3,(H,20,21) |
InChI 键 |
RJXOTSDXLAEJEC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=NN1)C3=C(C=C(C=C3)Br)C(=N2)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


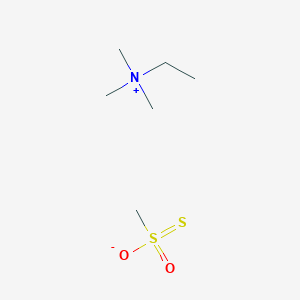
![N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14226626.png)
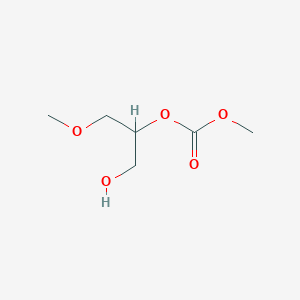
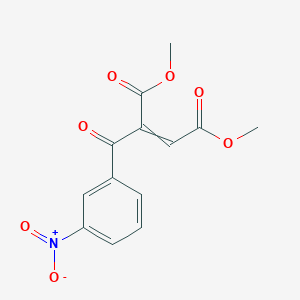
![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
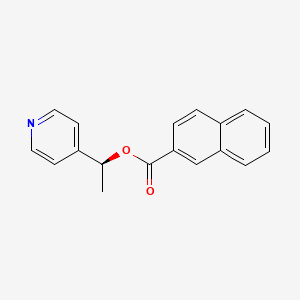
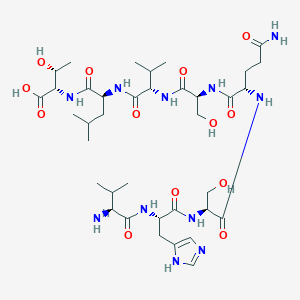
![3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14226660.png)
